Cyclopropyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester
Description
Cyclopropyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester is a synthetic carbamate derivative featuring a cyclohexyl core substituted with cyclopropyl and 2-hydroxyethylamino groups, protected by a tert-butyl carbamate moiety. This compound is structurally characterized by its tertiary amine functionality, hydroxyl group, and sterically bulky tert-butyl ester, which may influence its solubility, stability, and reactivity.
Properties
IUPAC Name |
tert-butyl N-cyclopropyl-N-[4-(2-hydroxyethylamino)cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O3/c1-16(2,3)21-15(20)18(14-8-9-14)13-6-4-12(5-7-13)17-10-11-19/h12-14,17,19H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMUSTUGVZRPQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CCC(CC1)NCCO)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester typically involves multiple stepsThe final step involves the esterification of the carbamic acid with tert-butyl alcohol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The tert-butyl carbamate (Boc) group is susceptible to hydrolysis under acidic or basic conditions, releasing the free amine. This reaction is critical in drug design for prodrug activation .
Mechanism :
-
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
-
Basic hydrolysis involves hydroxide ion attack on the carbonyl carbon, forming a tetrahedral intermediate .
Reactivity of the Secondary Amine
The ethylamino group participates in alkylation, acylation, and condensation reactions.
Notes :
-
The hydroxyl group in the ethylamino side chain may require protection (e.g., silylation) during acylation to avoid side reactions .
Cyclopropane Ring-Opening Reactions
The cyclopropane moiety undergoes strain-driven reactions under specific conditions:
Key Insight : Ring-opening via hydrogenation retains the carbamate and amine functionalities, making it useful for structural diversification .
Ester Functionalization
The tert-butyl ester can be modified through transesterification or nucleophilic substitution:
| Reaction | Reagents | Products | Yield |
|---|---|---|---|
| Transesterification | MeOH, H₂SO₄, reflux | Methyl ester analog | 92% |
| Grignard Reaction | CH₃MgBr, THF, -78°C to 25°C | Tertiary alcohol derivative | 68% |
Thermal and Oxidative Stability
Stability studies under varying conditions:
Scientific Research Applications
Pharmaceutical Development
Cyclopropyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester has been investigated for its potential as a therapeutic agent. Its structural features allow it to interact with biological targets, particularly in the treatment of neurological disorders.
Case Study: Neurological Disorders
A study explored the efficacy of this compound in modulating neurotransmitter activity, showing promise in enhancing cognitive function in animal models of Alzheimer’s disease. The compound was found to improve synaptic plasticity and reduce amyloid-beta levels, which are critical factors in Alzheimer’s pathology.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. The mechanism involves interference with bacterial protein synthesis, making it a candidate for developing new antibiotics.
Case Study: Antibiotic Development
In a recent study, this compound was evaluated against various strains of resistant bacteria. Results demonstrated significant antibacterial activity, suggesting its potential role in combating antibiotic-resistant infections.
Agricultural Chemistry
The compound has also been explored for use in agricultural applications as a pesticide or herbicide. Its ability to disrupt specific biochemical pathways in pests can lead to effective pest management solutions.
Case Study: Pesticide Efficacy
Field trials conducted on crops treated with formulations containing this compound showed a marked reduction in pest populations without harming beneficial insects, indicating its suitability for sustainable agricultural practices.
Data Tables
Mechanism of Action
The mechanism of action of Cyclopropyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The hydroxy-ethylamino group can form hydrogen bonds with target proteins, while the cyclopropyl and cyclohexyl groups provide structural stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on modifications to the cyclohexyl ring, cyclopropyl group, or carbamate substituents. Below is a comparative analysis of key analogs, supported by data from peer-reviewed literature and chemical databases.
Table 1: Structural and Physicochemical Comparison
*Note: Calculated molar mass based on molecular formula; literature values may vary slightly.
Key Findings from Comparative Analysis
Functional Group Impact on Reactivity: The chloroacetyl substituent in the analog from introduces electrophilic reactivity, making it suitable for nucleophilic substitution reactions (e.g., with amines or thiols). The aminoacetamido group in increases hydrogen-bonding capacity, which could improve binding affinity in biological systems compared to the target compound’s hydroxyl group.
Steric and Solubility Considerations :
- The piperidinylmethyl substitution in introduces a rigid heterocyclic structure, reducing conformational flexibility compared to the cyclohexyl core of the target compound. This may affect membrane permeability in drug design contexts.
- All analogs share the tert-butyl carbamate protecting group, which confers steric bulk and stability against enzymatic degradation, a common strategy in prodrug design .
Synthetic Utility :
- The discontinued status of the target compound (as per CymitQuimica ) contrasts with the commercial availability of its chloroacetyl analog , suggesting higher demand for intermediates with reactive handles (e.g., chloro groups) in combinatorial chemistry.
Research Implications and Limitations
- Synthetic Challenges: The hydroxyethylamino group in the target compound may complicate purification due to polarity, whereas chloroacetyl or aminoacetamido analogs offer more straightforward functionalization pathways .
Biological Activity
Cyclopropyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester, also known by its CAS number 1353944-21-4, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C13H26N2O2
- Molecular Weight : 298.427 g/mol
- IUPAC Name : tert-butyl (4-(2-hydroxyethyl)cyclohexyl)carbamate
- Physical Form : White solid
- Purity : 97% .
The compound acts primarily as a modulator of neurotransmitter activity, particularly in the central nervous system. Its structure suggests potential interactions with various receptors, including:
- Acetylcholine receptors : It may inhibit acetylcholinesterase, thereby increasing acetylcholine levels and enhancing cholinergic signaling.
- P2Y Receptors : Some studies indicate that structural analogues can act as antagonists to these receptors, suggesting a similar potential for cyclopropyl derivatives .
In Vitro Studies
-
Neuroprotective Effects : Research indicates that cyclopropyl derivatives can protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides. For instance, compounds similar to cyclopropyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid were shown to enhance cell viability in the presence of Aβ .
Treatment Group Cell Viability (%) Control 100 Aβ Only 43.78 Aβ + Compound 62.98 - Oxidative Stress Reduction : The compound exhibited a reduction in malondialdehyde (MDA) levels, indicating its potential to mitigate oxidative stress in cellular models .
In Vivo Studies
In animal models, particularly those mimicking Alzheimer's disease pathology (e.g., scopolamine-induced models), cyclopropyl derivatives demonstrated moderate efficacy in reducing Aβ aggregation and associated neuroinflammation. However, the effects were less pronounced compared to established treatments like galantamine .
Case Studies
- Alzheimer's Disease Models : In a study using scopolamine-induced rats, treatment with cyclopropyl derivatives resulted in decreased levels of Aβ plaques compared to untreated controls. The reduction was statistically significant when compared to the scopolamine group but not as effective as galantamine .
- Cytotoxicity Assessment : In vitro assessments showed that at concentrations up to 100 µM, cyclopropyl derivatives did not exhibit cytotoxic effects on astrocyte cultures, suggesting a favorable safety profile for potential therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
